![molecular formula C12H15NO2 B13078668 n-(1-Cyclopropylethyl)benzo[d][1,3]dioxol-5-amine](/img/structure/B13078668.png)
n-(1-Cyclopropylethyl)benzo[d][1,3]dioxol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-(1-Cyclopropylethyl)benzo[d][1,3]dioxol-5-amine is a chemical compound with the molecular formula C12H15NO2 It is characterized by a benzo[d][1,3]dioxole ring fused with an amine group and a cyclopropylethyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of n-(1-Cyclopropylethyl)benzo[d][1,3]dioxol-5-amine typically involves the following steps:
Formation of the Benzo[d][1,3]dioxole Ring: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.
Introduction of the Cyclopropylethyl Group: This step involves the alkylation of the benzo[d][1,3]dioxole ring with a cyclopropylethyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
n-(1-Cyclopropylethyl)benzo[d][1,3]dioxol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce secondary or tertiary amines.
Wissenschaftliche Forschungsanwendungen
n-(1-Cyclopropylethyl)benzo[d][1,3]dioxol-5-amine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential antitumor activities and other therapeutic properties.
Biological Studies: The compound is used in studies to understand its effects on various biological pathways and cellular processes.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of n-(1-Cyclopropylethyl)benzo[d][1,3]dioxol-5-amine involves its interaction with specific molecular targets. It can induce apoptosis and cause cell cycle arrest in cancer cells, making it a potential antitumor agent . The compound’s effects are mediated through pathways involving cell signaling and gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- n-(1-Cyclopropylethyl)benzo[d][1,3]dioxol-5-ylmethylamine
- n-(1-Cyclopropylethyl)benzo[d][1,3]dioxol-5-ylthiazole
Uniqueness
n-(1-Cyclopropylethyl)benzo[d][1,3]dioxol-5-amine is unique due to its specific structural features, such as the cyclopropylethyl group and the benzo[d][1,3]dioxole ring. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds .
Eigenschaften
Molekularformel |
C12H15NO2 |
|---|---|
Molekulargewicht |
205.25 g/mol |
IUPAC-Name |
N-(1-cyclopropylethyl)-1,3-benzodioxol-5-amine |
InChI |
InChI=1S/C12H15NO2/c1-8(9-2-3-9)13-10-4-5-11-12(6-10)15-7-14-11/h4-6,8-9,13H,2-3,7H2,1H3 |
InChI-Schlüssel |
DAURYARKYXGTRV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1CC1)NC2=CC3=C(C=C2)OCO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



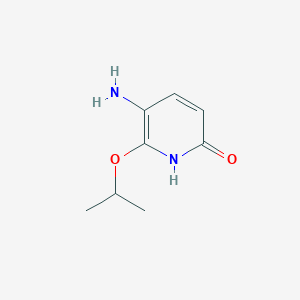
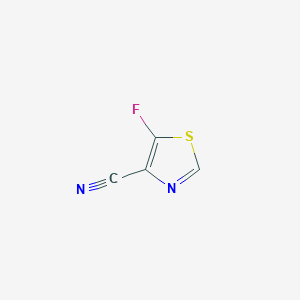
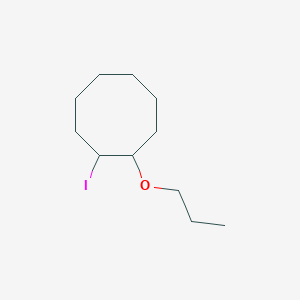
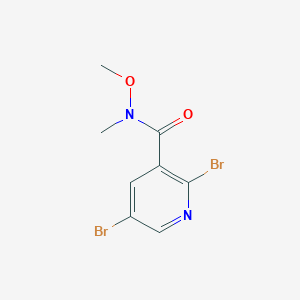
![3-[(3-Chlorothiophen-2-yl)methoxy]azetidine](/img/structure/B13078648.png)

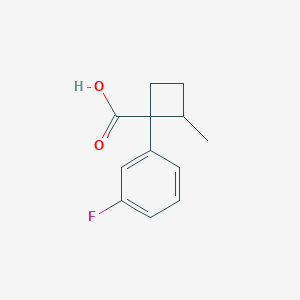
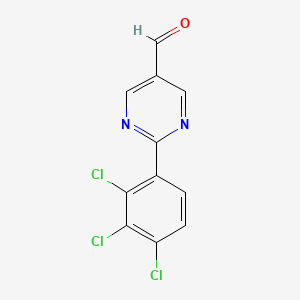


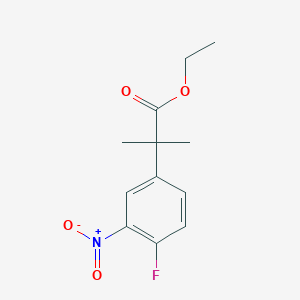

![5-Bromo-1,5-dihydroimidazo[1,2-a]pyridin-8-amine](/img/structure/B13078677.png)
